molecular formula C9H9N5O B1331091 3-Amino-5-hydroxy-4-phenylazopyrazole CAS No. 6627-93-6

3-Amino-5-hydroxy-4-phenylazopyrazole

Cat. No. B1331091
CAS RN: 6627-93-6
M. Wt: 203.2 g/mol
InChI Key: ORRWSNWFDNFTLA-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxy-4-phenylazopyrazole is a chemical compound with the molecular formula C9H9N5O . It is also known as 3-Amino-5-hydroxypyrazole .


Synthesis Analysis

The synthesis of 3-Amino-5-hydroxy-4-phenylazopyrazole involves coupling reactions with various reagents. For instance, it can react with phenacyl bromide, acetic acid anhydride, benzoyl chloride, and aromatic aldehydes to produce 3-N-alkylated/acylated derivatives .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-hydroxy-4-phenylazopyrazole consists of a pyrazole ring with an amino group at the 3-position, a hydroxy group at the 5-position, and a phenylazo group at the 4-position .


Chemical Reactions Analysis

3-Amino-5-hydroxy-4-phenylazopyrazole undergoes various chemical transformations. For example, it reacts with acetylacetone, ethyl acetoacetate, ethyl cyanoacetate, diethyl malonate, and ninhydrine to form pyrazolo[1,5-a]pyrimidine-5(H)-one derivatives . It also reacts with POCl3 and P2S5 to produce 5-chloro and 5-mercapto derivatives, respectively .

Scientific Research Applications

Medicinal Chemistry

Amino-pyrazoles, such as 3-Amino-5-hydroxy-4-phenylazopyrazole , have been noted for their role in medicinal chemistry. They serve as inhibitors for various enzymes and receptors, which makes them potential therapeutic agents for diseases. For example, they can act as reversible inhibitors of Bruton Kinase (BTK), a nonreceptor tyrosine kinase that is a therapeutic target for B-cell-driven malignancies .

Organic Synthesis

These compounds are also potent reagents in organic synthesis. They can be used as building blocks in the synthesis of complex organic molecules, offering versatile functionalities. An efficient method has been reported for the condensation reaction of amino-pyrazoles with other compounds to afford derivatives with potential applications in drug development .

Chemical Structure and Stability

The structure of amino-pyrazoles allows for stabilization through resonance by the -OH group, which is beneficial in the formation of other chemical structures such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyrimidines under different pH conditions .

Future Directions

Aminopyrazoles, including 3-Amino-5-hydroxy-4-phenylazopyrazole, have large therapeutic potential and are of great interest to the academic community as well as industry . They are advantageous frameworks able to provide useful ligands for receptors or enzymes, and targets important for bacterial and virus infections . The search for new pyrazole-based compounds is ongoing, with a focus on their design, synthesis, and biological evaluation .

properties

IUPAC Name

5-amino-4-phenyldiazenyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8-7(9(15)14-13-8)12-11-6-4-2-1-3-5-6/h1-5H,(H4,10,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRWSNWFDNFTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(NNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418130
Record name MLS002668007
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6627-93-6
Record name 5-Amino-1,2-dihydro-4-(2-phenyldiazenyl)-3H-pyrazol-3-one
Source CAS Common Chemistry
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Record name MLS002668007
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Record name MLS002668007
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Record name 5-AMINO-4-PHENYLAZO-3-PYRAZOLOL
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